2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide
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Overview
Description
2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide is an organic compound that features a complex structure with a chloro group, a pyridine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide typically involves the reaction of 2-chloropropionyl chloride with N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a drug candidate.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methylphenyl)propanamide
- 2-Chloro-2-nitropropane
- N-(pyridin-2-yl)amides
Uniqueness
2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a pyridine ring allows for versatile chemical modifications and interactions with a wide range of biological targets .
Properties
IUPAC Name |
2-chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-13(2)21(18(22)14(3)19)12-15-8-4-5-9-16(15)17-10-6-7-11-20-17/h4-11,13-14H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWFDQOHANXZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C2=CC=CC=N2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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